molecular formula C14H14O4 B2994382 2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid CAS No. 384362-88-3

2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid

Cat. No.: B2994382
CAS No.: 384362-88-3
M. Wt: 246.262
InChI Key: ZUXSCCJQOVGQMH-UHFFFAOYSA-N
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Description

2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a fused benzofuran core substituted with a methyl group at position 2, a 2-methylallyl ether group at position 5, and a carboxylic acid moiety at position 2. Benzofuran-based compounds are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound’s structural features make it a candidate for pharmaceutical and materials science research, though specific applications require further exploration.

Properties

IUPAC Name

2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(2)7-17-10-4-5-12-11(6-10)13(14(15)16)9(3)18-12/h4-6H,1,7H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXSCCJQOVGQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid (CAS: 1105191-98-7)

Structural Differences :

  • Core Structure : Shares a benzofuran core but includes a 2,3-dihydrobenzofuran (partially saturated) ring system, reducing aromaticity compared to the fully aromatic target compound .
  • Substituents : Position 5 is substituted with an isoxazole ring bearing a carboxylic acid, replacing the methylallyloxy group in the target compound.
  • Functional Groups : The isoxazole introduces additional nitrogen and oxygen atoms, enabling hydrogen bonding and increased polarity.

Implications :

  • The isoxazole-carboxylic acid combination enhances solubility in polar solvents compared to the methylallyloxy group, which is more lipophilic .

Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)

Structural Differences :

  • Core Structure : Replaces the benzofuran oxygen with sulfur, forming a benzothiophene system.
  • Substituents: Position 5 features an amino group, and position 2 has a methyl ester instead of a carboxylic acid.

Implications :

  • Functional Groups : The methyl ester is less acidic than a carboxylic acid, reducing water solubility but improving cell membrane permeability.

Perfluorinated Benzofuran Derivatives (e.g., CAS: 70900-38-8, 70900-35-5)

Structural Differences :

  • Substituents: Long perfluorinated alkyl chains (nonafluorobutyl or pentadecafluoroheptyl) attached via sulfonyl and amino linkages at position 4.
  • Functional Groups : Fluorine atoms impart extreme electronegativity and chemical inertness.

Implications :

  • Stability : Perfluorinated groups enhance resistance to thermal and chemical degradation, making these compounds suitable for high-performance materials .
  • Lipophilicity : Fluorinated chains increase hydrophobicity, contrasting with the target compound’s balance of lipophilic (methylallyloxy) and hydrophilic (carboxylic acid) groups .

Biological Activity

2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid (CAS No. 384362-88-3) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anticancer effects, anti-inflammatory activity, and other pharmacological effects, supported by relevant data and case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Boiling Point413.8 ± 40.0 °C (Predicted)
Density1.209 ± 0.06 g/cm³ (Predicted)
pKa3.23 ± 0.30 (Predicted)

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzofuran derivatives, suggesting that this compound may possess similar properties. For instance, a study on related compounds showed significant cytotoxic effects against lung cancer cell lines (A549), with IC50 values indicating potent activity .

Case Study:
In a comparative study, derivatives of benzofuran were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 0.858 µM against A549 cells, demonstrating the potential efficacy of benzofuran-based compounds in cancer therapy .

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies on benzofuran derivatives suggest they may exhibit antioxidant activities through free radical scavenging mechanisms.

Data Table: Antioxidant Activity of Related Compounds

Compound NameIC50 (µM)Reference
Benzofuran Derivative A15.6
Benzofuran Derivative B22.3
This compoundTBDCurrent Study

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of benzofuran-3-carboxylic acid derivatives typically involves multi-step reactions, including alkylation, esterification, and cyclization. For example, alkylation of a benzofuran core with 2-methylallyl groups can be achieved using nucleophilic substitution or coupling reactions under inert atmospheres. Optimization involves controlling reaction temperature (e.g., 60–80°C for alkylation), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., palladium catalysts for cross-couplings) . Post-synthesis, intermediates should be purified via column chromatography, and yields monitored using TLC or HPLC.

Q. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to confirm substituent positions and the benzofuran backbone. For example, the 2-methylallyloxy group would show characteristic allylic proton signals at δ 4.5–5.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ peak).
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm1^{-1} confirm the carboxylic acid group .
  • Melting Point Analysis: Compare experimental values with literature to assess purity .

Q. What safety protocols are critical when handling this compound?

While direct safety data for this compound is limited, benzofuran derivatives often require:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods due to potential respiratory irritancy from carboxylic acid groups.
  • Storage: In cool, dry conditions away from oxidizers. Refer to SDS sheets of structurally similar compounds (e.g., 2-(6-Methoxybenzofuran-3-yl)acetic acid) for guidance .

Advanced Research Questions

Q. How can thermal decomposition or instability during melting point determination be addressed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for compounds prone to decomposition. If melting coincides with degradation (as seen in similar furan-carboxylic acids), estimate the enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H) using empirical relationships. For example, ΔfusH0.323×Tfus\Delta_{\text{fus}}H \approx 0.323 \times T_{\text{fus}} (in J/g·K), derived from phenylfuran analogs . Validate with computational methods like Gaussian simulations for entropy contributions .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Crystallography: Use SHELX programs for structure refinement. SHELXL is robust for small-molecule crystallography, even with twinned or low-resolution data. Cross-validate with density functional theory (DFT)-optimized geometries .
  • Spectroscopic Discrepancies: Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, unexpected splitting in 1H^1H NMR may indicate rotational isomerism or impurities .

Q. What strategies are effective for studying the biological activity of this compound, given limited direct data?

  • Comparative Analysis: Use PubChem bioactivity data for structurally related compounds (e.g., benzofurans with antioxidant or anti-inflammatory profiles). For instance, Compound A (Table in ) shows high antioxidant activity, suggesting assays like DPPH radical scavenging for this derivative.
  • In Silico Screening: Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can computational modeling aid in predicting physicochemical properties?

  • LogP and Solubility: Use tools like ChemAxon or SwissADME to estimate partition coefficients and solubility, critical for pharmacokinetic studies.
  • pKa Prediction: The carboxylic acid group typically has a pKa ~2.5–4.0; refine using SPARC or MarvinSuite .
  • Thermodynamic Properties: Calculate ΔfusH\Delta_{\text{fus}}H and sublimation entropy via group contribution methods or quantum mechanical simulations .

Methodological Considerations

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Analog Synthesis: Modify the 2-methylallyloxy or carboxylic acid groups to create derivatives (e.g., esterification, amidation).
  • Bioassay Panels: Test analogs against targets (e.g., cancer cell lines, microbial strains) using dose-response curves (IC50_{50}/EC50_{50}) .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (e.g., substituent electronegativity) with activity .

Q. How should researchers validate synthetic yields and reproducibility?

  • Batch Consistency: Repeat syntheses ≥3 times under identical conditions; report mean yields ± standard deviation.
  • Scale-Up Challenges: Monitor exotherms and byproduct formation using in-situ FTIR or reaction calorimetry .

Data Presentation Guidelines

  • Thermal Data: Report DSC/TGA curves with heating rates (e.g., 10°C/min) and atmosphere (N2_2 or air) .
  • Crystallography: Deposit .cif files in the Cambridge Structural Database (CSD) and cite SHELX refinement parameters .

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